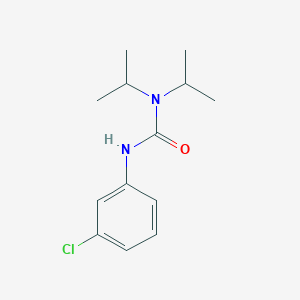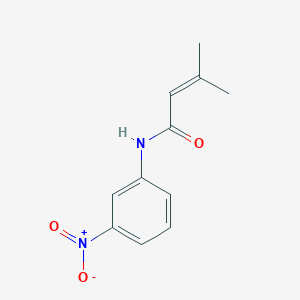
(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-(3-fluoropyridin-4-yl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-(3-fluoropyridin-4-yl)pyrrolidine-3-carboxylic acid" often involves complex organic reactions. For example, compounds like 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)-quinoline-3-carboxylic acid are synthesized through reactions involving fluoro-3-(1H-pyrrol-1-yl)aniline, showcasing the intricate steps needed to introduce specific functional groups to the pyridine and pyrrolidine cores (Stefancich et al., 1985).
Molecular Structure Analysis
The molecular structure of pyridine and pyrrolidine derivatives, like the compound , plays a crucial role in their chemical behavior and interactions. For instance, the structure of cocrystals involving pyridine derivatives can showcase the importance of hydrogen bonding and molecular interactions, which are vital for understanding the compound's reactivity and potential binding mechanisms (Bhogala & Nangia, 2003).
Chemical Reactions and Properties
Compounds within this family can undergo various chemical reactions, such as the formation of Schiff bases, which are critical in synthesizing more complex molecules. The synthesis and characterisation of Schiff bases derived from 3,4-diaminopyridine, for instance, illustrate the type of reactions and the resulting properties that might be relevant for our compound of interest (Opozda et al., 2006).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of pyridine and pyrrolidine derivatives are influenced by their molecular structure. The study of cocrystals and their hydrogen bonding patterns can provide insights into the solid-state properties and stability of such compounds (Bhogala & Nangia, 2003).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential biological activity, are closely tied to the molecular structure and functional groups present in these compounds. The synthesis and evaluation of Schiff bases, for example, shed light on the chemical behavior and potential applications of similar compounds in various fields, including medicinal chemistry and material science (Opozda et al., 2006).
Propiedades
IUPAC Name |
(3S,4R)-4-(2,3-dimethoxyphenyl)-1-(3-fluoropyridin-4-yl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4/c1-24-16-5-3-4-11(17(16)25-2)12-9-21(10-13(12)18(22)23)15-6-7-20-8-14(15)19/h3-8,12-13H,9-10H2,1-2H3,(H,22,23)/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGGBQVPTQSAIY-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CN(CC2C(=O)O)C3=C(C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@@H]2CN(C[C@H]2C(=O)O)C3=C(C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5665350.png)

![3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5665365.png)
![8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5665369.png)
![3-[(3R*,4S*)-1-(4-methylphthalazin-1-yl)-4-morpholin-4-ylpiperidin-3-yl]propanoic acid](/img/structure/B5665374.png)
![{1-[4-(dimethylamino)benzyl]-2-naphthyl}formamide](/img/structure/B5665380.png)
![1,1'-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5665394.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5665413.png)




